2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy, free radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy, free radical, is a stable organic radical known for its unique chemical properties. This compound is part of the broader family of nitroxides, which are characterized by the presence of a nitrogen-oxygen radical. These compounds are widely used in various fields due to their stability and reactivity.
Preparation Methods
The synthesis of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy involves several steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is then modified to introduce the methylsulfonyloxy group. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the radical .
Chemical Reactions Analysis
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced back to its non-radical form.
Substitution: The methylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its stable radical nature.
Biology: This compound is used in the study of free radical biology and oxidative stress.
Industry: It is used in the production of polymers and other materials that require stable radicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy involves its ability to stabilize free radicals. The compound interacts with molecular targets through its nitrogen-oxygen radical, which can participate in various redox reactions. These interactions can modulate oxidative stress pathways and influence cellular processes .
Comparison with Similar Compounds
Similar compounds to 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy include:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use in organic synthesis and as a spin label in EPR spectroscopy.
2,2,6,6-Tetramethyl-4-amino-N-(alkylmaleimido)-piperidyl-1-oxides: These compounds are used in the synthesis of spin labels and other applications.
The uniqueness of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy lies in its specific functional group, which imparts distinct reactivity and stability compared to other nitroxides.
Properties
Molecular Formula |
C10H20NO4S |
---|---|
Molecular Weight |
250.34 g/mol |
InChI |
InChI=1S/C10H20NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3 |
InChI Key |
ZPXWDVRWCDFWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.